

Compound Identification and Physical Properties

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Compound of Interest

Compound Name: Azido-isobutane

Cat. No.: B1279905

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The term "**azido-isobutane**" can refer to two structural isomers. It is crucial to distinguish between them as their reactivity and physical properties differ significantly.

Table 1: Identifiers for **Azido-isobutane** Isomers

Property	1-azido-2-methylpropane	tert-Butyl Azide (2-azido-2-methylpropane)
CAS Number	13686-31-2[1]	13686-33-4[2]
IUPAC Name	1-azido-2-methylpropane	2-azido-2-methylpropane[2]
Molecular Formula	C ₄ H ₉ N ₃ [1]	C ₄ H ₉ N ₃ [2]
Molecular Weight	99.13 g/mol [1]	99.13 g/mol [2]
InChI Key	LPFMIKDVSNKOBW-UHFFFAOYSA-N[1]	POPVVAJDCXHXJR-UHFFFAOYSA-N[2]
SMILES	CC(C)CN=[N+]=[N-][1]	CC(C)(C)N=[N+]=[N-][2]
Synonyms	Isobutyl azide	t-butyl azide, 2-methyl-2-propyl azide

Table 2: Physical Properties of **Azido-isobutane** Isomers

Property	1-azido-2-methylpropane	tert-Butyl Azide (2-azido-2-methylpropane)
Boiling Point	Not available	~73-74 °C at 70 mmHg
Density	Not available	Not available
Refractive Index	Not available	n ²⁴ D 1.4227

Synthesis of Azido-isobutane Isomers

The synthetic routes to 1-azido-2-methylpropane and tert-butyl azide are dictated by the structure of the starting material, reflecting the principles of nucleophilic substitution reactions.

Synthesis of 1-azido-2-methylpropane

1-azido-2-methylpropane is typically synthesized via a bimolecular nucleophilic substitution (S_N2) reaction. The primary alkyl halide, isobutyl bromide (1-bromo-2-methylpropane), serves as a suitable precursor.

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References

- 1. tert-Butyl azide | C₄H₉N₃ | CID 139540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ¹³C nmr spectrum of 1-iodo-2-methylpropane C₄H₉I (CH₃)₂CHCH₂I analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isobutyl iodide C13 ¹³C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]
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